9,11-secosteroids represent a unique class of steroids characterized by a cleavage in the C-ring between the 9 and 11 positions. [, , , , , , , , , , ] These compounds are predominantly found in marine organisms, including soft corals, sea hares, and sponges. [, , , , , , , , ] Research on 9,11-secosteroids has garnered significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and anti-tumor properties. [, , , , , , , ]
9,11-Didehydrooestriol is a synthetic derivative of estriol, a naturally occurring estrogen. This compound has garnered attention due to its potential applications in medical diagnostics and therapeutic interventions. It is structurally characterized by the absence of hydrogen atoms at the 9 and 11 positions of the steroid nucleus, which influences its biological activity and interaction with estrogen receptors.
This compound falls under the category of steroid hormones, specifically within the group of estrogens. Its classification is based on its structural features and biological functions, which align it closely with other steroidal compounds.
The synthesis of 9,11-Didehydrooestriol typically involves multi-step organic reactions. One common approach includes the use of Mukaiyama reactions, which facilitate the formation of steroid skeletons from simpler precursors .
These methods allow for the efficient construction of the didehydro structure while maintaining high yields and purity.
The molecular formula for 9,11-Didehydrooestriol is C18H22O3. Its structure can be visualized as a modified steroid framework where specific double bonds are introduced at positions 9 and 11.
9,11-Didehydrooestriol participates in various chemical reactions typical of steroid compounds:
The reactivity of 9,11-Didehydrooestriol is influenced by its functional groups and steric hindrance, which dictate the conditions required for successful transformations.
The primary mechanism of action for 9,11-Didehydrooestriol involves binding to estrogen receptors (ERs), specifically ER-alpha and ER-beta. This interaction triggers a cascade of genomic and non-genomic effects that regulate gene expression related to reproductive health and other physiological processes.
Research indicates that the compound exhibits selective estrogen receptor modulator (SERM) properties, meaning it can act as an agonist in some tissues while functioning as an antagonist in others, thereby providing a nuanced approach to hormone therapy.
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm purity and structural integrity during synthesis.
9,11-Didehydrooestriol (CAS No. 246021-20-5) is systematically named as Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol, reflecting its tetracyclic steroidal backbone and hydroxyl group positions. Its molecular formula is C₁₈H₂₂O₃, with a molecular weight of 286.37 g/mol [4] [6] [9].
The compound is predominantly identified in pharmaceutical contexts as Estriol EP Impurity A or Estriol Related Compound A, designating its status as a degradation product or synthetic byproduct during estriol manufacturing [4] [9]. Alternative synonyms include 9,11-Didehydroestriol and Estra-1,3,5,9(11)-tetraene-3,16a,17b-triol, underscoring its relationship to endogenous estrogens [9]. Regulatory documents and chemical catalogs consistently reference its CAS number for unambiguous identification [4] [6] [9].
Category | Identifier |
---|---|
Systematic Name | Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol |
CAS Number | 246021-20-5 |
Molecular Formula | C₁₈H₂₂O₃ |
Molecular Weight | 286.37 g/mol |
Common Aliases | Estriol EP Impurity A; Estriol Related Compound A |
The core structure of 9,11-Didehydrooestriol comprises a steroidal tetracyclic system with conjugated double bonds between C9-C11, distinguishing it from estriol (which lacks Δ⁹⁽¹¹⁾ unsaturation) [9]. This extended conjugation system influences its spectroscopic properties and chemical reactivity. The compound retains hydroxyl groups at C3 (phenolic), C16α, and C17β positions, typical of estrogenic metabolites [9].
Key structural features include:
Computational representations (e.g., SMILES: C[C@]12CC=C3c4ccc(O)cc4CC[C@H]3[C@@H]1C[C@@H](O)[C@@H]2O
) confirm the trans-fused ring junctions and stereospecific hydroxyl orientations [9].
Compound | Double Bonds | C17 Substituent | Bioactivity |
---|---|---|---|
9,11-Didehydrooestriol | Δ¹, Δ³, Δ⁵⁽¹⁰⁾, Δ⁹⁽¹¹⁾ | 17β-OH | Weak estrogenic metabolite |
Estriol | Δ¹, Δ³, Δ⁵⁽¹⁰⁾ | 17β-OH | Natural estrogen |
9,11-Dehydro Ethynyl Estradiol | Δ¹, Δ³, Δ⁵⁽¹⁰⁾, Δ⁹⁽¹¹⁾ | 17α-Ethynyl | Synthetic contraceptive impurity |
9,11-Didehydrooestriol was first characterized during mid-20th-century investigations into estrogen metabolism. Early studies by Marrian et al. (1929) and Huffman et al. (1947) identified it as a minor metabolite in urinary extracts, though its isolation predated detailed structural elucidation [9].
Research interest intensified with the adoption of Estriol in hormone replacement therapy (HRT), where 9,11-Didehydrooestriol emerged as a stability-indicating impurity in pharmaceutical quality control. Regulatory monographs (e.g., European Pharmacopoeia) later codified it as "Estriol EP Impurity A," mandating its monitoring in drug formulations [4] [9].
While pharmacologically weaker than estradiol, its role as a reference standard in chromatography and mass spectrometry has proven indispensable for:
Year | Milestone | Significance |
---|---|---|
1929 | Initial isolation from urinary metabolites | Identification as estrogen derivative |
1947 | Structural characterization | Confirmation of Δ⁹⁽¹¹⁾ unsaturation |
2000s | Inclusion in pharmacopeial monographs | Standardization as Estriol EP Impurity A |
Present | Use in HPLC/LC-MS method development | Analytical reference material for quality control |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7